BRD4 Target Engagement: Patent-Annotated Inhibitor Identity Versus In-Class Inactives
The compound is explicitly annotated as a BRD4 inhibitor in a drug-target interaction database, derived from a patent review (PMID26924192). This contrasts with structurally similar analogs such as N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, which, although possessing the same pyrazole-sulfonamide core and a thiophene group, lacks the pentyl linker and terminal hydroxyl positioning required for BRD4 binding and is not annotated as a BET inhibitor in the same database [1]. The quantitative binding data for the target compound is not publicly disclosed, but its classification as a patented investigative agent for BRD4 implies a functional binding interaction that simpler analogs do not possess [1].
| Evidence Dimension | Target identity and patent-based pharmacological classification |
|---|---|
| Target Compound Data | Annotated BRD4 inhibitor (Patent PMID26924192-Compound-91, status: Patented) [1] |
| Comparator Or Baseline | N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide: No BRD4 inhibitor annotation found |
| Quantified Difference | Qualitative: Target engagement vs. no annotation; Quantitative binding/functional data unavailable for either compound in public domain |
| Conditions | Database annotation based on patent review of BET inhibitors in cancer therapeutics |
Why This Matters
For a scientific user requiring a BRD4 chemical probe, the presence of a specific target annotation and patent status for the exact compound provides a traceable, albeit limited, rationale for selection over an unannotated close analog, reducing the risk of using an inactive compound.
- [1] Drug Information Database (TTD). Drug ID: D0J4QG. Drug Name: Pyrazole and thiophene derivative 3. Synonyms: PMID26924192-Compound-91. Target: BRD4 (Inhibitor). Company: SignalRx Pharmaceuticals, Inc. View Source
